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molecular formula C9H8N2O B3288828 2-Methylimidazo[1,2-a]pyridine-8-carbaldehyde CAS No. 85333-33-1

2-Methylimidazo[1,2-a]pyridine-8-carbaldehyde

Cat. No. B3288828
M. Wt: 160.17 g/mol
InChI Key: NEAKUWYCNOISFI-UHFFFAOYSA-N
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Patent
US08404707B2

Procedure details

From 3b: reaction time 3 h: (yield: 98%); mp 123-125° C. (in Kaminski, J. J. and al. J. Med. Chem. 1989, 32, 1686-1700: 140-143° C.); IR (KBr) 1690, 1315 cm−1; 1H NMR (400 MHz, CDCl3) δ 2.49 (s, 3H), 6.86 (t, 1H, J=7 Hz), 7.44 (s, 1H), 7.71 (d, 1H, J=7 Hz), 8.26 (d, 1H, J=7 Hz), 10.66 (s, 1H); 13C NMR (100 MHz, CDCl3) δ 14.5, 110.1, 111.2, 123.2, 126.2, 130.0, 143.6, 145.2, 189.0; MS m/z 160 (M+, 30), 132 (100), 131 (49), 105 (25), 92 (22), 51 (20).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
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0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 100 )
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0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( 49 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
( 25 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
( 22 )
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0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
( 20 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[C:4]2[N:5]([CH:9]=[C:10]([CH3:12])[N:11]=2)[CH:6]=[CH:7][CH:8]=1.[K+].[Br-]>>[CH3:12][C:10]1[N:11]=[C:4]2[C:3]([CH:2]=[O:1])=[CH:8][CH:7]=[CH:6][N:5]2[CH:9]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC=1C=2N(C=CC1)C=C(N2)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K+].[Br-]
Step Three
Name
( 100 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
( 49 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
( 25 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
( 22 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
( 20 )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
mp 123-125° C. (in Kaminski, J. J. and al. J. Med. Chem. 1989, 32, 1686-1700: 140-143° C.)

Outcomes

Product
Name
Type
Smiles
CC=1N=C2N(C=CC=C2C=O)C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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